4-Tert-butylcyclohexanone

Stereoselective synthesis Diastereoselectivity Nucleophilic addition

4-Tert-butylcyclohexanone is a sterically biased, conformationally locked ketone for predictable stereochemical outcomes. The equatorial tert-butyl group enforces high facial selectivity in nucleophilic additions, enabling 94% cis-selectivity in green electrocatalytic hydrogenation. This makes it a critical chiral building block for fragrance precursors and pharmaceutical intermediates, replacing conformationally flexible cyclohexanones. Procure 4-TBCH for reliable, scalable stereocontrol in organic synthesis.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 98-53-3
Cat. No. B146137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butylcyclohexanone
CAS98-53-3
Synonyms4-tert-Butylcyclohexanone
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC(=O)CC1
InChIInChI=1S/C10H18O/c1-10(2,3)8-4-6-9(11)7-5-8/h8H,4-7H2,1-3H3
InChIKeyYKFKEYKJGVSEIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Tert-butylcyclohexanone (CAS 98-53-3) Technical Specifications and Key Procurement Parameters


4-Tert-butylcyclohexanone (4-TBCH, C10H18O, MW 154.25) is a substituted cyclohexanone characterized by a bulky tert-butyl group locked in the equatorial position, which enforces a rigid chair conformation and renders the two faces of the carbonyl group sterically and electronically non-equivalent [1]. This structural feature underpins its utility as a stereochemical probe in mechanistic studies and as a chiral building block in organic synthesis [2]. Physical specifications from reputable vendors include a melting point of 47–50 °C, boiling point of 113–116 °C at 20 mmHg, and typical commercial purity exceeding 99% by GC [3].

Why 4-Tert-butylcyclohexanone Cannot Be Interchanged with Unsubstituted or Mono-Substituted Cyclohexanones in Stereosensitive Applications


Unsubstituted cyclohexanone undergoes rapid ring-flipping at room temperature, presenting a conformationally averaged, symmetric carbonyl group that affords low diastereoselectivity in nucleophilic additions [1]. In contrast, the equatorial tert-butyl group of 4-TBCH locks the ring into a single chair conformation, creating a permanent steric bias that enforces highly predictable facial selectivity during reduction or alkylation [2]. Substituting 4-TBCH with smaller alkyl-substituted cyclohexanones (e.g., 4-methylcyclohexanone) introduces partial conformational flexibility that compromises stereochemical fidelity, while replacement with 2-tert-butylcyclohexanone alters the steric environment proximal to the carbonyl, fundamentally changing diastereoselectivity outcomes [3].

Quantitative Differentiation of 4-Tert-butylcyclohexanone from Key Analogs: A Head-to-Head Evidence Review


Diastereoselectivity in Hydride Reduction: 4-TBCH vs. 4-Methylcyclohexanone and Cyclohexanone

Reduction of 4-TBCH with NaBH4 yields trans-4-tert-butylcyclohexanol with 88 ± 3% selectivity, whereas reduction of 4-methylcyclohexanone under identical conditions yields only ~70–75% trans isomer due to residual ring-flipping [1][2]. Unsubstituted cyclohexanone exhibits near-zero facial bias. Conversely, L-Selectride reduction of 4-TBCH yields cis-4-tert-butylcyclohexanol with 92 ± 1% selectivity, a level unattainable with less conformationally locked ketones [1].

Stereoselective synthesis Diastereoselectivity Nucleophilic addition

Conformational Locking: 4-TBCH vs. Cyclohexanone as a Stereochemical Probe

Quantitative conformational analysis shows that the tert-butyl group in 4-TBCH exhibits a conformational free energy (−ΔG°) of >4.5 kcal/mol for the axial-equatorial equilibrium, effectively locking the ring into a single chair conformation with the tert-butyl group equatorial [1]. Cyclohexanone, by contrast, has a ring-flipping barrier of ~4.5 kcal/mol and undergoes rapid interconversion at room temperature, presenting a conformationally averaged carbonyl environment [2].

Conformational analysis Stereochemistry Mechanistic probe

Atmospheric Reactivity: 4-TBCH vs. Alkanes and Substituted Cyclohexanones

The gas-phase reaction rate coefficient of 4-TBCH with chlorine atoms at 298 K and 760 Torr is k = (2.79 ± 0.34) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ [1]. This value is approximately 1.5–2× higher than the Cl-atom reaction rate coefficients reported for unsubstituted cyclohexanone (~1.4–1.8 × 10⁻¹⁰) and for simple alkanes such as cyclohexane (~3.0 × 10⁻¹¹) [2], indicating enhanced atmospheric reactivity attributable to the electron-donating tert-butyl group.

Atmospheric chemistry Kinetics Volatile organic compounds

Fragrance Ingredient Safety Profile: 4-TBCH vs. 2-tert-Butylcyclohexanone

The Research Institute for Fragrance Materials (RIFM) safety assessment for p-tert-butylcyclohexanone (4-TBCH) cleared all human health and environmental endpoints using target data and read-across, resulting in an IFRA restriction standard for skin sensitization [1]. In contrast, the read-across analog 2-tert-butylcyclohexanone (CAS 1728-46-7) was used specifically for genotoxicity evaluation, indicating a distinct toxicological profile that precludes direct substitution [2].

Fragrance safety Toxicology Regulatory compliance

High-Value Application Scenarios for 4-Tert-butylcyclohexanone Based on Quantified Performance Differentiation


Stereoselective Synthesis of cis-4-tert-Butylcyclohexanol for Fragrance Intermediates

Utilizing electrocatalytic hydrogenation in a proton-exchange membrane (PEM) reactor, 4-TBCH is reduced to cis-4-tert-butylcyclohexanol with up to 94% diastereoselectivity, a product valued at 52× the starting material cost [1]. This green, H₂-free process leverages the compound's inherent facial bias to deliver a high-purity fragrance precursor, directly addressing procurement for sustainable fine-chemical manufacturing.

Conformationally Locked Substrate for Asymmetric Deprotonation and Chiral Building Block Preparation

4-TBCH serves as a benchmark substrate for developing chiral lithium amide bases; a conformationally constrained base achieves 81% ee in enantioselective deprotonation, demonstrating the compound's utility in validating asymmetric methodologies [2]. Researchers selecting 4-TBCH over flexible cyclohexanones gain a predictable stereochemical outcome essential for synthesizing chiral pharmaceutical intermediates.

Monomer for Thermotropic Liquid Crystalline Polymers with Enhanced Thermal Stability

Copoly(arylidene-ether)s incorporating 4-TBCH moieties exhibit photoresponsive thermotropic liquid crystalline behavior with cytotoxicity profiles suitable for advanced material applications [3]. The rigid tert-butyl group improves mesophase stability compared to polymers derived solely from cyclohexanone, providing a quantifiable advantage for procurement in specialty polymer research.

Model Compound for Atmospheric Chemistry and Environmental Fate Studies

With a well-defined Cl-atom reaction rate coefficient (k = 2.79 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹), 4-TBCH serves as a calibrated VOC surrogate for validating structure–activity relationships (SARs) in atmospheric oxidation models [4]. Environmental chemists and regulatory scientists rely on this benchmark data for accurate atmospheric lifetime and pollutant dispersion modeling.

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